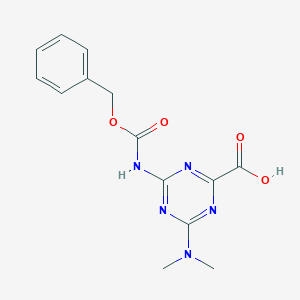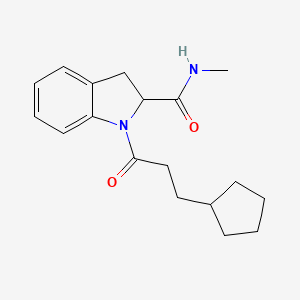
1-(3-cyclopentylpropanoyl)-N-methylindoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-cyclopentylpropanoyl)-N-methylindoline-2-carboxamide, also known as CR845, is a synthetic compound that belongs to the kappa-opioid receptor agonist class of drugs. It was first synthesized in 2003 and has since been the subject of extensive scientific research due to its potential therapeutic applications.
科学的研究の応用
Synthesis and Derivatives
Novel Derivative Synthesis : Aghekyan et al. (2009) developed a method using 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine for the synthesis of novel derivatives including 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide, highlighting the compound's flexibility in derivative creation (Aghekyan et al., 2009).
Acylation and Cyclization : Sharma et al. (2012) described a rhodium-catalyzed oxidative acylation between secondary benzamides and aryl aldehydes, followed by intramolecular cyclization, demonstrating the compound's role in efficient synthesis of important building blocks (Sharma et al., 2012).
Electrophilic Cyclization : Mehta et al. (2012) focused on the electrophilic cyclization of 2-(1-alkynyl)benzamides, resulting in cyclic imidates, revealing the compound's utility in creating structurally complex molecules (Mehta et al., 2012).
Therapeutic Applications
Allosteric Modulation : Mistry et al. (2015) discovered a novel class of negative allosteric modulator of the dopamine D2 receptor, illustrating the compound's potential in developing therapeutics for neurological disorders (Mistry et al., 2015).
Antiproliferative Activity : Lu et al. (2021) synthesized a molecule with significant inhibitory activity against some cancer cell lines, showcasing the compound's application in cancer treatment (Lu et al., 2021).
Anticancer Derivatives : Gaber et al. (2021) aimed to produce derivatives to test their anticancer effect against the breast cancer MCF-7 cell line, indicating the compound's relevance in oncology research (Gaber et al., 2021).
特性
IUPAC Name |
1-(3-cyclopentylpropanoyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-19-18(22)16-12-14-8-4-5-9-15(14)20(16)17(21)11-10-13-6-2-3-7-13/h4-5,8-9,13,16H,2-3,6-7,10-12H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOUEEVDMJYWSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)CCC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyclopentylpropanoyl)-N-methylindoline-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


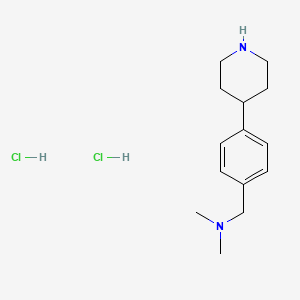
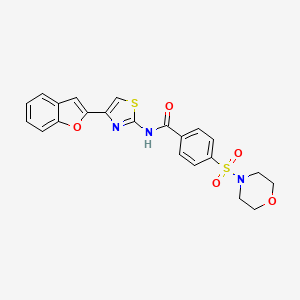
![N-(1,3-benzothiazol-2-yl)-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2394160.png)

![3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2394162.png)
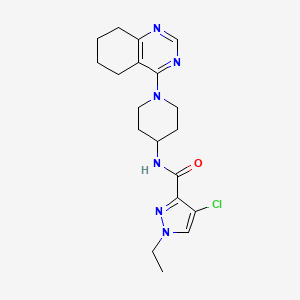
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide](/img/structure/B2394166.png)
![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2394169.png)
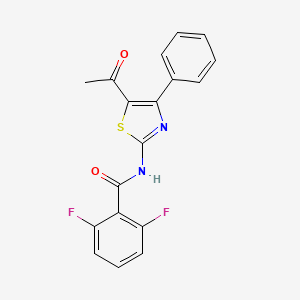
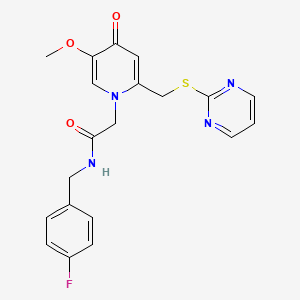
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2394174.png)
![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2394176.png)
